3-(3,4-Dimethylphenyl)butan-2-ol
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Overview
Description
3-(3,4-Dimethylphenyl)butan-2-ol is an organic compound with the molecular formula C12H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is part of the broader class of alcohols and is known for its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)butan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with a suitable carbonyl compound (such as 3,4-dimethylbenzaldehyde) to form the desired alcohol. The reaction typically occurs under anhydrous conditions and requires the presence of a solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of the carbonyl group to an alcohol.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to hydrocarbons or other alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: 3-(3,4-Dimethylphenyl)butan-2-one (ketone) or 3-(3,4-Dimethylphenyl)butanal (aldehyde).
Reduction: 3-(3,4-Dimethylphenyl)butane.
Substitution: 3-(3,4-Dimethylphenyl)butyl chloride or bromide.
Scientific Research Applications
3-(3,4-Dimethylphenyl)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylbutan-2-ol: A structurally similar compound with different substituents on the phenyl ring.
3,4-Dimethylphenylmethanol: Another related compound with a different carbon chain length.
Uniqueness
3-(3,4-Dimethylphenyl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Biological Activity
3-(3,4-Dimethylphenyl)butan-2-ol, a tertiary alcohol with potential biological applications, has garnered attention in various fields, including pharmacology and biochemistry. This article reviews its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a butanol backbone with a dimethylphenyl group, contributing to its unique chemical properties. The molecular formula is C12H18O, and its structure can be represented as follows:
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study involving various plant extracts demonstrated that compounds similar to this alcohol showed effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound's ability to inhibit the growth of Staphylococcus aureus and Escherichia coli was noted, highlighting its potential as a natural antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 0.5 µg/mL |
Escherichia coli | 12 | 1.0 µg/mL |
Pseudomonas aeruginosa | 10 | 1.5 µg/mL |
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with prostate and breast cancers. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers treated prostate cancer cells with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests that the compound may serve as a lead for developing new anticancer agents.
3. Anti-inflammatory Effects
Additionally, preliminary research suggests that this compound may exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions characterized by chronic inflammation .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : Disruption of bacterial cell membranes.
- Anticancer Activity : Induction of apoptosis through caspase activation.
- Anti-inflammatory Effects : Inhibition of NF-kB signaling pathways.
Properties
Molecular Formula |
C12H18O |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-6-12(7-9(8)2)10(3)11(4)13/h5-7,10-11,13H,1-4H3 |
InChI Key |
BLHIKPIZOQRPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C(C)O)C |
Origin of Product |
United States |
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